N-(2-(3-fluorophenyl)-2-methoxyethyl)pent-4-enamide
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Overview
Description
“N-(3-fluorophenyl)pent-4-enamide” is an organic compound with the molecular formula C11H12FNO . The molecule contains a total of 46 bond(s). There are 23 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .
Molecular Structure Analysis
The molecular structure of “N-(3-fluorophenyl)pent-4-enamide” includes 23 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(3-fluorophenyl)pent-4-enamide” are not specifically mentioned in the sources I found .Scientific Research Applications
1. Met Kinase Inhibition
N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally related to N-(2-(3-fluorophenyl)-2-methoxyethyl)pent-4-enamide, have been identified as potent and selective Met kinase inhibitors. Such compounds have demonstrated tumor stasis in Met-dependent human gastric carcinoma models and have been advanced into phase I clinical trials (Schroeder et al., 2009).
2. Antimicrobial Activity
Enaminones structurally related to the compound have been synthesized and screened for antibacterial activity. These compounds showed mild or no antibacterial activity, suggesting limited but potential use in antimicrobial applications (Cindrić et al., 2018).
3. Anticancer Potential
2-Phenylthiazole-4-carboxamide derivatives, similar in structure to this compound, have been synthesized as potential cytotoxic agents. These compounds were evaluated against various human cancer cell lines, indicating potential applications in cancer treatment (Aliabadi et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-3-4-8-14(17)16-10-13(18-2)11-6-5-7-12(15)9-11/h3,5-7,9,13H,1,4,8,10H2,2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTROEEZNMOABGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC=C)C1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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